2-Methoxy-4-prop-2-enyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene
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Overview
Description
2-Methoxy-4-prop-2-enyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene is a complex organic compound that features a benzene ring substituted with methoxy, prop-2-enyl, and ethoxy groups The presence of a trifluoromethyl group attached to the phenoxy moiety adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-prop-2-enyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene typically involves multiple steps:
Formation of the Prop-2-enyl Group: This can be achieved through the allylation of a suitable precursor, such as 2-methoxyphenol, using allyl bromide in the presence of a base like potassium carbonate.
Introduction of the Ethoxy Group: The ethoxylation can be performed by reacting the intermediate with ethylene oxide under basic conditions.
Attachment of the Trifluoromethylphenoxy Group: This step involves the nucleophilic substitution of the ethoxylated intermediate with 3-(trifluoromethyl)phenol in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-prop-2-enyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene can undergo various chemical reactions, including:
Oxidation: The prop-2-enyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the double bond in the prop-2-enyl group.
Substitution: The methoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-Methoxy-4-prop-2-enyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-prop-2-enyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and specificity, while the methoxy and ethoxy groups can influence the compound’s solubility and reactivity. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methoxy-4-(2-propenyl)-, acetate: Similar structure but with an acetate group instead of ethoxy and trifluoromethyl groups.
2-methoxy-4-(prop-2-en-1-yl)phenol: Lacks the ethoxy and trifluoromethyl groups.
Uniqueness
2-Methoxy-4-prop-2-enyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. The trifluoromethyl group, in particular, enhances its stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
2-methoxy-4-prop-2-enyl-1-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3O3/c1-3-5-14-8-9-17(18(12-14)23-2)25-11-10-24-16-7-4-6-15(13-16)19(20,21)22/h3-4,6-9,12-13H,1,5,10-11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEIGWWWDMZLIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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